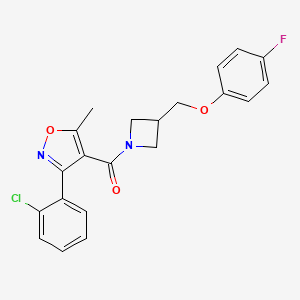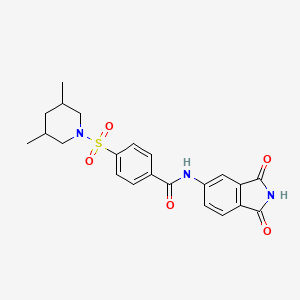![molecular formula C24H13F4N3O2 B2782479 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1359480-19-5](/img/structure/B2782479.png)
2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethylphenyl group, and an oxadiazole ring fused to an isoquinolinone core
Vorbereitungsmethoden
The synthesis of 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the fluorophenyl and trifluoromethylphenyl groups. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product. Industrial production methods may optimize these steps to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis and high-throughput screening.
Analyse Chemischer Reaktionen
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) are commonly used. Reaction conditions may vary, including temperature, pressure, and solvent choice.
Major Products: The major products formed depend on the specific reaction and conditions, often leading to derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, while the oxadiazole ring may play a role in stabilizing the compound within biological systems. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
- 2-(4-chlorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 2-(4-bromophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 2-(4-methylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
These compounds share similar core structures but differ in the substituents attached to the phenyl rings, which can influence their reactivity and applications.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13F4N3O2/c25-16-8-10-17(11-9-16)31-13-20(18-6-1-2-7-19(18)23(31)32)22-29-21(30-33-22)14-4-3-5-15(12-14)24(26,27)28/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJHZQYNMPDIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2782405.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2782409.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B2782412.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2782413.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2782415.png)

